(2-Ethylpyrimidin-5-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylpyrimidin-5-YL)methanol is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an ethyl group at the second position and a hydroxymethyl group at the fifth position of the pyrimidine ring .
Preparation Methods
The synthesis of (2-Ethylpyrimidin-5-YL)methanol typically involves the reaction of 2-ethylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
(2-Ethylpyrimidin-5-YL)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Ethylpyrimidin-5-YL)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of (2-Ethylpyrimidin-5-YL)methanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
(2-Ethylpyrimidin-5-YL)methanol can be compared with other similar compounds, such as:
- 2-Methylpyrimidin-5-YL)methanol
- 2-Propylpyrimidin-5-YL)methanol
- 2-Butylpyrimidin-5-YL)methanol These compounds share a similar pyrimidine core structure but differ in the alkyl group attached to the second position. The uniqueness of this compound lies in its specific ethyl group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(2-ethylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-2-7-8-3-6(5-10)4-9-7/h3-4,10H,2,5H2,1H3 |
InChI Key |
XDNQDKSAOOCLBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.